
Articaine hydrochloride
Overview
Description
Articaine hydrochloride is a dental amide-type local anesthetic widely used in various countries. It is unique among local anesthetics due to the presence of a thiophene ring, which enhances its lipid solubility . This compound is known for its rapid onset and effective pain control, making it a popular choice in dental procedures .
Preparation Methods
The synthesis of articaine hydrochloride involves several key steps:
Amidation Reaction: The process begins with the amidation of 4-methyl-3-aminothiophene-2-methyl formate and 2-chloro propionyl chloride.
Ammoniation Reaction: The intermediate product undergoes ammoniation with propylamine.
Salification Reaction: Finally, the product is subjected to a salification reaction with concentrated hydrochloric acid to obtain this compound.
Another method involves:
Reaction of Methyl Mercaptoacetate with 2-Methyl Acrylonitrile: This reaction occurs in a mixed solution of sodium methoxide and methanol.
Intermediate Formation: The intermediate compound is treated with hydrogen peroxide and concentrated hydrochloric acid.
Chemical Reactions Analysis
Synthetic Pathways of Articaine Hydrochloride
The synthesis of this compound involves three key reactions, optimized for industrial scalability and high yield (85–90%) :
Step 1: Amidation Reaction
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Reactants : 4-methyl-3-aminothiophene-2-methyl formate + 2-chlorpromazine chloride (or 2-chlorine propionyl bromide)
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Catalyst : Triethylamine, sodium carbonate, or sodium bicarbonate (molar ratio 1:1.2–1.8)
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Conditions :
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Temperature: 0–30°C
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Solvent: Dichloromethane
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Reaction time: 4–6 hours
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Outcome : Formation of an intermediate amide (yield: 70–85%) .
Step 2: Amination Reaction
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Reactants : Intermediate amide + propylamine (Tri-N-Propyl Amine)
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Conditions :
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Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Temperature: 45–55°C
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Reaction time: 22–26 hours
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Molar ratio: 1:2–4 (amide:propylamine)
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Step 3: Salt Formation
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Reactants : Articaine free base + concentrated hydrochloric acid
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Conditions :
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Solvent: Acetone or ethanol
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Temperature: 55–65°C
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Reaction time: 1–2 hours
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Outcome : Crystallization of this compound (purity: 98.8–99.3%) .
Table 1: Key Parameters in this compound Synthesis
Reaction Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Amidation | Triethylamine | 0–30 | 85 | – |
Amination | DMF/DMSO | 45–55 | 90 | – |
Salt Formation | Acetone | 55–65 | 84–85 | 98.8–99.3 |
Metabolic Reactions
Articaine undergoes rapid hydrolysis due to its ester group, distinguishing it from other amide anesthetics :
Primary Metabolic Pathway
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Hydrolysis : Plasma carboxylesterases cleave the ester side chain to form articainic acid (inactive).
Secondary Metabolism
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Hepatic breakdown : 5–10% of articaine is metabolized by cytochrome P450 enzymes .
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Excretion : 90–95% eliminated renally as articainic acid or its glucuronide conjugate .
Table 2: Metabolic Profile of this compound
Parameter | Value/Description | Source |
---|---|---|
Plasma half-life | 20–30 minutes | |
Primary metabolite | Articainic acid (inactive) | |
Excretion pathway | Renal (90–95%) | |
Enzyme involvement | BChE (plasma), CYP450 (minor) |
Key Chemical Interactions
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pH Sensitivity : Hydrolysis accelerates in acidic environments (e.g., inflamed tissues) .
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Protein Binding : 60–80% binds to serum albumin and γ-globulins, influencing tissue distribution .
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Stability : Degrades under prolonged exposure to heat (>65°C) or light .
Reaction-Specific Findings
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Amidation Optimization : Substituting triethylamine with sodium bicarbonate reduced yields to 70%, highlighting the catalyst’s critical role .
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Solvent Impact : Using DMSO instead of DMF in amination lowered yields to 72% due to reduced solubility .
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Impurity Control : Residual 2-chlorpromazine chloride (<0.1%) is neutralized with sodium carbonate post-amidation .
Scientific Research Applications
Dental Anesthesia
Articaine is predominantly utilized for dental procedures, including:
- Local Infiltration : Effective for minor dental surgeries.
- Nerve Blocks : Commonly used for mandibular nerve blocks due to its superior diffusion properties.
- Pediatric Dentistry : Studies show that articaine is effective and safe for children, providing adequate anesthesia with fewer adverse effects compared to lidocaine .
Table 1: Efficacy Comparison of Articaine vs. Lidocaine
Parameter | Articaine (4% with Epinephrine) | Lidocaine (2% with Epinephrine) |
---|---|---|
Pain Score (VAS) | 4.4 ± 0.6 cm | 5.0 ± 1.0 cm |
Anesthesia Efficacy (%) | 89.0% | 76.6% |
Adverse Events (%) | 22% | 20% |
Endoscopic Procedures
Recent studies have shown that articaine can be effectively used in endoscopic endonasal surgeries. It has demonstrated lower pain scores and reduced nasal bleeding compared to lidocaine, indicating its potential as a preferred anesthetic in such settings .
Pharmacological Properties
Articaine's unique structure allows for enhanced lipid solubility, facilitating better penetration through nerve membranes. This characteristic contributes to its potency, making it approximately 1.5 times more effective than lidocaine in certain applications .
Metabolism and Safety Profile
Articaine is metabolized primarily through plasma esterases, leading to rapid hydrolysis and excretion via the kidneys. Its safety profile is comparable to other local anesthetics, with common adverse effects including headache, facial edema, and temporary paresthesia .
Table 2: Common Adverse Effects of Articaine
Adverse Effect | Incidence (%) |
---|---|
Headache | 4 |
Facial Edema | 1 |
Infection | 0.45 |
Paresthesia | 0.9 |
Case Studies
Several case studies highlight the successful application of articaine in various clinical settings:
- Case Study on Mandibular Third Molars : A meta-analysis indicated that articaine provided effective anesthesia with fewer doses required for mandibular third molar extractions compared to other amide anesthetics .
- Pediatric Applications : A study involving pediatric patients demonstrated that articaine effectively managed pain during dental procedures with minimal adverse events reported .
Mechanism of Action
Articaine hydrochloride exerts its effects by blocking sodium ion channels on nerve cell membranes . This action inhibits the initiation and conduction of nerve impulses, leading to localized anesthesia . The compound’s unique thiophene ring enhances its lipid solubility, allowing it to penetrate nerve membranes more effectively .
Comparison with Similar Compounds
Articaine hydrochloride is compared with other local anesthetics such as lidocaine, mepivacaine, and bupivacaine . Its unique features include:
Thiophene Ring: Unlike other local anesthetics that contain a benzene ring, this compound has a thiophene ring, which increases its lipid solubility.
Ester Group: It contains an additional ester group that is rapidly metabolized by esterases in the blood and tissue.
Similar compounds include:
Lidocaine: Commonly used in dental and medical procedures, but with a benzene ring instead of a thiophene ring.
Mepivacaine: Another amide-type local anesthetic with a different structure and pharmacokinetic profile.
Bupivacaine: Known for its long-lasting effects, but with a higher risk of toxicity compared to this compound.
This compound stands out due to its rapid onset, effective pain control, and unique chemical structure, making it a valuable compound in dental anesthesia .
Biological Activity
Articaine hydrochloride is a widely used local anesthetic, particularly in dental procedures. Its unique chemical structure and pharmacokinetics contribute to its efficacy and safety profile. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical applications, and adverse effects, supported by data tables and relevant case studies.
Articaine is an amide-type local anesthetic that contains an ester group, which differentiates it from other amides. The presence of a thiophene ring enhances its lipid solubility, facilitating rapid diffusion through nerve membranes. This mechanism allows for effective nerve blockade by inhibiting sodium ion influx during depolarization, thereby preventing the generation and propagation of action potentials.
Pharmacokinetics
Articaine exhibits rapid absorption and metabolism. Key pharmacokinetic parameters include:
- Half-life : Approximately 20-30 minutes, shorter than other amide anesthetics like lidocaine, which averages over 90 minutes .
- Protein Binding : Articaine is bound to human serum albumin and γ-globulins at a rate of 60-80% .
- Metabolism : It is primarily metabolized by plasma carboxyesterase to articainic acid, an inactive metabolite. The liver microsome P450 isoenzyme system metabolizes about 5-10% of articaine .
- Excretion : Approximately 53-57% of the administered dose is excreted in urine within the first 24 hours after administration .
Clinical Efficacy
Articaine has been shown to be more effective than lidocaine in various clinical settings:
- Dental Anesthesia : A meta-analysis indicated that articaine had 2.17 times the likelihood of anesthetic success compared to lidocaine for mandibular blocks (OR: 1.50) .
- Endoscopic Procedures : A study involving endoscopic endonasal surgery found that patients receiving 4% articaine with adrenaline experienced significantly lower pain scores (VAS 4.4 ± 0.6 cm) compared to those receiving 2% lidocaine (VAS 5.0 ± 1.0 cm) (p < 0.0001) .
- Infiltration Anesthesia : Articaine demonstrated superior efficacy in infiltration anesthesia compared to other local anesthetics due to its enhanced lipid solubility and diffusibility .
Adverse Effects
While generally well-tolerated, articaine can cause adverse effects:
- Common adverse events include headache (4%), facial edema (1%), and paresthesia (0.9%) .
- Persistent paresthesias have been reported, particularly following mandibular nerve blocks .
- Overall incidence of adverse events was similar between articaine and lidocaine groups in clinical trials (22% vs. 20%) .
Table 1: Pharmacokinetic Parameters of Articaine
Parameter | Value |
---|---|
Half-life | 20-30 minutes |
Protein Binding | 60-80% |
Metabolism | Plasma carboxyesterase |
Excretion | 53-57% in urine |
Table 2: Clinical Efficacy Comparison
Study Type | Articaine Efficacy | Lidocaine Efficacy |
---|---|---|
Mandibular Blocks | OR: 1.50 | - |
Endoscopic Surgery | VAS: 4.4 ± 0.6 cm | VAS: 5.0 ± 1.0 cm |
Case Studies
- Dental Procedures : A randomized controlled trial involving over 1,300 subjects demonstrated that articaine provided superior anesthesia for dental procedures compared to lidocaine, with lower rates of postoperative pain and complications .
- Endoscopic Surgery : In a cohort study of patients undergoing endoscopic endonasal surgery, those receiving articaine reported less intraoperative bleeding compared to those receiving lidocaine, indicating its effectiveness in reducing surgical complications .
Properties
IUPAC Name |
methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWDBGSWGNEMGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045444 | |
Record name | Articaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161448-79-9, 23964-57-0 | |
Record name | 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester, monohydrochloride, (+)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161448-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Articaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23964-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Articaine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Articaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-methyl-3-[[(1-oxo-2-(propylamino)propyl]amino]-2-thenoate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARTICAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS9014Q792 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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